![molecular formula C16H20N4 B3133003 6-(4-苄基哌嗪-1-基)吡啶-3-胺 CAS No. 381706-46-3](/img/structure/B3133003.png)
6-(4-苄基哌嗪-1-基)吡啶-3-胺
描述
This compound belongs to the class of organic compounds known as n-arylpiperazines . These are organic compounds containing a piperazine ring where the nitrogen ring atom carries an aryl group .
Synthesis Analysis
While specific synthesis methods for “6-(4-Benzylpiperazin-1-yl)pyridin-3-amine” were not found, related compounds have been synthesized and evaluated for their anti-tubercular activity . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated .科学研究应用
合成与受体结合测定
与“6-(4-苄基哌嗪-1-基)吡啶-3-胺”相关的化合物已被合成,并对其受体结合亲和力进行了评估,特别关注多巴胺受体。一项研究通过体外受体结合测定证明了这些化合物作为多巴胺 D4 受体配体的潜力,突出了它们对某些受体亚型的特异性和亲和力,这可能有利于治疗神经系统疾病(Li Guca, 2014)。
抗癌活性
源自“6-(4-苄基哌嗪-1-基)吡啶-3-胺”和其他杂环的新型曼尼希碱基对前列腺癌细胞系表现出有希望的抗癌活性。这项研究强调了分子的杂交以增强其生物活性,提供了对该化合物在肿瘤学中治疗潜力的见解(S. Demirci & N. Demirbas, 2019)。
微生物研究
对包括与“6-(4-苄基哌嗪-1-基)吡啶-3-胺”结构相关的新的吡啶衍生物的研究探索了它们的抗菌和抗真菌特性。此类研究有助于寻找新的抗菌剂,解决抗生素耐药性日益严重的问题(N. Patel & S. N. Agravat, 2007)。
有机金属配合物
该化合物及其衍生物也在有机金属化学的背景下进行了研究,重点是它们与金属配位形成配合物。这些配合物因其在催化、材料科学和新型合成方法开发中的潜在应用而备受关注(Alexander P. Sadimenko, 2011)。
类药物性和药理研究
此外,对具有与“6-(4-苄基哌嗪-1-基)吡啶-3-胺”相似的结构基序的组胺 H3 受体配体 2-氨基嘧啶的研究已进行,以评估其类药物性和药理特性。此类研究有助于了解该化合物作为治疗剂的潜力,特别是在神经系统疾病的治疗中(B. Sadek et al., 2014)。
属性
IUPAC Name |
6-(4-benzylpiperazin-1-yl)pyridin-3-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4/c17-15-6-7-16(18-12-15)20-10-8-19(9-11-20)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13,17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVMVTQQAZPEGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=C(C=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Benzylpiperazin-1-yl)pyridin-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。